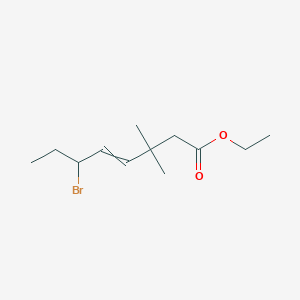

Ethyl 6-bromo-3,3-dimethyloct-4-enoate

Description

Structure

3D Structure

Properties

CAS No. |

62217-52-1 |

|---|---|

Molecular Formula |

C12H21BrO2 |

Molecular Weight |

277.20 g/mol |

IUPAC Name |

ethyl 6-bromo-3,3-dimethyloct-4-enoate |

InChI |

InChI=1S/C12H21BrO2/c1-5-10(13)7-8-12(3,4)9-11(14)15-6-2/h7-8,10H,5-6,9H2,1-4H3 |

InChI Key |

IXFWSAXSNFNOPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=CC(C)(C)CC(=O)OCC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 6 Bromo 3,3 Dimethyloct 4 Enoate

Retrosynthetic Analysis of Ethyl 6-bromo-3,3-dimethyloct-4-enoate

A plausible retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-Br bond, leading to the precursor ethyl 3,3-dimethyloct-4-enoate. This precursor contains the key structural features of the gem-dimethyl group and the trisubstituted alkene. The octenoate framework can be further deconstructed through disconnection of the C4-C5 double bond, pointing towards a convergent synthesis from two smaller fragments: a five-carbon unit containing the gem-dimethyl ester moiety and a three-carbon aldehyde equivalent. This strategic breakdown allows for the application of well-established carbon-carbon bond-forming reactions.

Approaches to the Construction of the Oct-4-enoate Carbon Framework

The formation of the C4-C5 unsaturated bond in the ethyl 3,3-dimethyloct-4-enoate precursor is a critical step in the synthesis. Several modern synthetic methods can be considered for this transformation, each with its own advantages and potential challenges.

Olefin Metathesis Strategies for Enone Precursors

Olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds, offers a viable route to the octenoate skeleton. Specifically, a cross-metathesis reaction between a terminal alkene, such as ethyl 3,3-dimethyl-4-pentenoate, and a suitable three-carbon coupling partner could yield the desired product. Ethyl 3,3-dimethyl-4-pentenoate can be synthesized from 3-methyl-2-buten-1-ol and ethyl orthoacetate.

The choice of catalyst is crucial for the success of cross-metathesis reactions, with second-generation Grubbs and Hoveyda-Grubbs catalysts being common choices due to their tolerance of various functional groups. The reaction's efficiency can be influenced by the steric hindrance around the double bond of the gem-dimethyl substrate.

| Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| Ethyl 3,3-dimethyl-4-pentenoate | Propylene | Grubbs II Catalyst | Ethyl 3,3-dimethyloct-4-enoate |

Table 1: Proposed Olefin Cross-Metathesis Reaction

Wittig and Horner-Wadsworth-Emmons Olefination Routes

The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer. wikipedia.orgalfa-chemistry.com This approach would involve the reaction of a stabilized phosphonate ylide with an aldehyde. In this synthetic strategy, the phosphonate would be derived from an ethyl 2-(dialkoxyphosphoryl)acetate, and the aldehyde would be 2,2-dimethylpentanal. The steric hindrance of the aldehyde could influence the reactivity and yield of the olefination.

The HWE reaction is often favored over the traditional Wittig reaction for the synthesis of α,β-unsaturated esters due to the water-soluble nature of the phosphate byproduct, which simplifies purification. alfa-chemistry.com The stereochemical outcome of the HWE reaction is generally high, favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.org

| Aldehyde | Phosphonate Reagent | Base | Expected Product |

| 2,2-Dimethylpentanal | Triethyl phosphonoacetate | NaH | Ethyl 3,3-dimethyloct-4-enoate |

Table 2: Proposed Horner-Wadsworth-Emmons Reaction

Chemo- and Regioselective Bromination Methodologies

Once the ethyl 3,3-dimethyloct-4-enoate backbone is assembled, the final step is the selective introduction of a bromine atom at the C6 position. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity.

Allylic Bromination Approaches

Allylic bromination with N-bromosuccinimide (NBS) is a standard method for introducing a bromine atom adjacent to a double bond. chemistrysteps.comlibretexts.org The reaction proceeds via a free radical mechanism, and the regioselectivity is governed by the stability of the resulting allylic radical. In the case of ethyl 3,3-dimethyloct-4-enoate, abstraction of a hydrogen atom from the C6 position would lead to a secondary allylic radical, which is resonance-stabilized.

However, the presence of another allylic position at C3 could lead to a mixture of products. The steric hindrance from the gem-dimethyl group at C3 might disfavor radical formation at this position, potentially leading to higher selectivity for bromination at C6. The reaction is typically initiated by light or a radical initiator such as AIBN or benzoyl peroxide.

| Substrate | Reagent | Initiator | Potential Product |

| Ethyl 3,3-dimethyloct-4-enoate | N-Bromosuccinimide (NBS) | AIBN/light | This compound |

Table 3: Proposed Allylic Bromination Reaction

Bromine Radical Addition to Unsaturated Systems

An alternative strategy involves the radical addition of hydrogen bromide (HBr) across the double bond of a suitable precursor. In the presence of peroxides or light, the addition of HBr to alkenes proceeds via an anti-Markovnikov mechanism. chemistrysteps.comyoutube.comyoutube.com This means the bromine atom adds to the less substituted carbon of the double bond.

For the synthesis of this compound, this approach would require a precursor with a double bond between C5 and C6. The anti-Markovnikov addition of HBr would then place the bromine at the C6 position. The regioselectivity of this reaction is generally high, favoring the formation of the more stable radical intermediate during the addition process. chemistrysteps.com

| Alkene Precursor | Reagent | Conditions | Expected Product |

| Ethyl 3,3-dimethyloct-5-enoate | HBr | Peroxide, heat/light | This compound |

Table 4: Proposed Radical Addition of HBr

Esterification Techniques for Ethyl Ester Formation

The final step in the synthesis of this compound is typically the formation of the ethyl ester from the corresponding carboxylic acid, 6-bromo-3,3-dimethyloct-4-enoic acid. Several esterification methods can be employed, with the choice often depending on the scale of the reaction, the stability of the starting material, and desired purity of the product.

One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Alternatively, for substrates that may be sensitive to strong acidic conditions, milder methods are available. The use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the esterification under neutral conditions.

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

Enzymatic esterification, utilizing lipases, presents a green and highly selective alternative. mdpi.comnih.gov Lipases can catalyze the esterification of fatty acids in solvent-free systems, offering high yields and avoiding the use of harsh reagents. For instance, Novozym 435, a commercially available immobilized lipase, has demonstrated high efficacy in the synthesis of various ethyl esters. mdpi.com

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents | Requires strong acid, high temperatures |

| Carbodiimide Coupling | Ethanol, DCC/EDC, DMAP | Room temperature | Mild conditions | Stoichiometric byproduct formation |

| Acyl Chloride Formation | Thionyl chloride, Ethanol, Pyridine | 0 °C to room temperature | High reactivity | Requires handling of corrosive reagents |

| Enzymatic Esterification | Ethanol, Immobilized Lipase | Mild temperature | High selectivity, environmentally benign | Higher catalyst cost |

Advanced Catalytic Methods in the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The construction of the carbon backbone and the introduction of specific functional groups in molecules like this compound can be significantly enhanced through the use of advanced catalytic systems.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. pharmacyjournal.orgrsc.org In a potential synthesis of the precursors to this compound, reactions such as the Suzuki, Heck, or Negishi coupling could be employed to assemble the octenoate skeleton. For instance, a vinyl halide could be coupled with an organoboron or organozinc reagent in the presence of a palladium catalyst to form the central double bond. pharmacyjournal.org

The Horner-Wadsworth-Emmons reaction represents another crucial catalytic method for the stereoselective synthesis of alkenes. This reaction utilizes a phosphonate carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high selectivity. In a related synthesis of (-)-Ethyl (S,E)-6-bromo-5-chloro-2,6-dimethylhept-2-enoate, the E-unsaturated ester was successfully formed from the corresponding aldehyde via the Horner-Wadsworth-Emmons reaction with a reported yield of 66%. beilstein-journals.org This methodology is directly applicable to establishing the C4-C5 double bond in the target molecule.

| Catalytic Reaction | Catalyst/Reagent | Bond Formed | Key Features |

| Suzuki Coupling | Palladium catalyst, Base | C-C | Mild conditions, high functional group tolerance |

| Heck Reaction | Palladium catalyst, Base | C-C | Forms substituted alkenes from unsaturated halides |

| Horner-Wadsworth-Emmons | Phosphonate ester, Base | C=C | High (E)-selectivity, mild conditions |

Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, avoiding the use of often toxic and expensive metal catalysts. In the synthesis of precursors for this compound, organocatalysts could be employed to introduce stereocenters with high enantioselectivity. For example, chiral amines or phosphoric acids can catalyze asymmetric aldol or Michael additions to construct key fragments of the molecule. The asymmetric Mannich reaction, catalyzed by naturally occurring chiral catalysts like (S)-proline, allows for the enantioselective formation of carbon-carbon bonds. pharmacyjournal.org Such strategies would be crucial if a specific stereoisomer of the target compound is desired.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijesrr.orgrsc.org These principles can be applied to the synthesis of this compound to enhance its environmental sustainability.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free reactions, where the reaction occurs in the absence of a solvent or where one of the reactants acts as the solvent, can significantly reduce waste and simplify purification. nih.govacs.orgdatapdf.com For instance, the esterification step could potentially be carried out under solvent-free conditions using an immobilized enzyme as a catalyst. mdpi.comnih.gov The Wittig reaction, a method for alkene synthesis, has also been successfully performed under solvent-free conditions, offering a greener alternative for the formation of the double bond in the molecule's backbone. acs.orgdatapdf.com When a solvent is necessary, the use of environmentally benign solvents such as water, supercritical CO₂, or ionic liquids is preferred over traditional hazardous solvents like chlorinated hydrocarbons. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. In the synthesis of this compound, choosing reactions that maximize the incorporation of reactant atoms into the final product is a key green chemistry consideration. For example, catalytic C-H activation reactions are highly atom-economical as they avoid the need for pre-functionalized starting materials. rsc.orglabmanager.com

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Solvent Reduction | Solvent-free Wittig or esterification reactions | Reduced waste, simplified purification |

| Use of Benign Solvents | Replacing chlorinated solvents with water or ethanol | Reduced toxicity and environmental impact |

| High Atom Economy | Employing addition reactions over substitution | Minimized byproduct formation |

| Catalysis | Using transition metal or organocatalysts | Increased reaction efficiency, lower energy use |

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Bromo 3,3 Dimethyloct 4 Enoate

Reactions of the Ethyl Ester Group

Reduction to Alcohol or Aldehyde Derivatives

The ester functionality in ethyl 6-bromo-3,3-dimethyloct-4-enoate can be selectively reduced to either the corresponding primary alcohol, (E)-6-bromo-3,3-dimethyloct-4-en-1-ol, or the aldehyde, (E)-6-bromo-3,3-dimethyloct-4-enal. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

A common reagent for the partial reduction of esters to aldehydes is Diisobutylaluminium hydride (DIBAL-H). elsevierpure.comadichemistry.comyoutube.com This electrophilic reducing agent is known to selectively reduce esters at low temperatures, typically -78 °C, to yield aldehydes after hydrolytic workup. adichemistry.comyoutube.com The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures and collapses to the aldehyde upon warming and addition of water. youtube.com It is crucial to use only one equivalent of DIBAL-H to favor the formation of the aldehyde.

For the complete reduction to the primary alcohol, stronger reducing agents or different reaction conditions are necessary. Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic reducing agent capable of reducing esters to primary alcohols. However, its high reactivity can lead to the reduction of other functional groups if not controlled. Alternatively, using excess DIBAL-H at higher temperatures can also lead to the formation of the alcohol. adichemistry.com Another approach involves a two-step procedure where the ester is first reduced to the aldehyde with DIBAL-H, followed by a subsequent reduction of the aldehyde to the alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). This method offers greater control and chemoselectivity. rsc.org

It is important to note that the presence of the α,β-unsaturation and the bromine atom can influence the reduction. DIBAL-H is known to reduce α,β-unsaturated esters to allylic alcohols, leaving the double bond intact. adichemistry.com Therefore, the reduction of this compound with DIBAL-H is expected to selectively target the ester group without affecting the double bond or the carbon-bromine bond.

| Product | Reagent | Conditions | Expected Outcome |

| (E)-6-bromo-3,3-dimethyloct-4-enal | DIBAL-H (1 equiv.) | Low temperature (-78 °C) | Selective reduction to the aldehyde |

| (E)-6-bromo-3,3-dimethyloct-4-en-1-ol | LiAlH₄ | - | Complete reduction to the alcohol |

| (E)-6-bromo-3,3-dimethyloct-4-en-1-ol | DIBAL-H (>2 equiv.) | Higher temperature | Complete reduction to the alcohol |

Condensation Reactions Involving the Ester

The ester group in this compound can participate in various condensation reactions, with the Claisen condensation being a prominent example. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base, resulting in a β-keto ester. wikipedia.orglibretexts.org

For a successful Claisen condensation, at least one of the ester reactants must possess α-hydrogens to be enolizable. wikipedia.org In the case of this compound, the presence of two α-hydrogens on the carbon adjacent to the carbonyl group makes it a suitable substrate for this transformation. The reaction is typically carried out using a strong base, such as sodium ethoxide, which is the conjugate base of the alcohol formed during the reaction to prevent transesterification. chemistrysteps.com

The mechanism of the Claisen condensation proceeds through the following steps:

Enolate formation: The alkoxide base removes an α-proton from the ester, forming a resonance-stabilized enolate. libretexts.org

Nucleophilic attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule. libretexts.org

Elimination: The tetrahedral intermediate formed collapses, eliminating an alkoxide leaving group to form the β-keto ester. libretexts.org

Deprotonation: The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, irreversible step drives the reaction to completion. chemistrysteps.com

A "crossed" Claisen condensation can also be envisioned, where the enolate of this compound reacts with a different, non-enolizable ester. masterorganicchemistry.com This approach can lead to the synthesis of more complex β-keto esters.

| Reaction Type | Reactants | Base | Product |

| Claisen Condensation | Two molecules of this compound | Sodium ethoxide | β-keto ester derivative |

| Crossed Claisen Condensation | This compound and a non-enolizable ester | Strong, non-nucleophilic base (e.g., LDA) | Asymmetric β-keto ester |

Combined Reactivity of Multiple Functional Groups

The presence of an ester, a double bond, and a bromine atom in a single molecule opens up possibilities for more complex transformations that involve the simultaneous or sequential reaction of these functional groups.

Cascade and Tandem Reactions

This compound is a prime candidate for cascade or tandem reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. nih.govmdpi.com For instance, palladium-catalyzed tandem cyclization reactions are well-documented for compounds containing both a halide and a nucleophilic or unsaturated moiety. nih.govnih.govresearchgate.net

A plausible tandem reaction for this molecule could involve an initial intramolecular Heck-type cyclization. Under the influence of a palladium catalyst, the carbon-bromine bond could undergo oxidative addition to the palladium(0) species. The resulting organopalladium intermediate could then undergo an intramolecular insertion with the double bond, leading to the formation of a new cyclic structure. The specific regioselectivity of this cyclization would depend on the reaction conditions and the nature of the palladium catalyst and ligands used.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The reactivity of this compound is governed by the principles of chemoselectivity and regioselectivity. rsc.orgyoutube.comresearchgate.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preferential formation of one constitutional isomer over another.

In reactions involving this molecule, the choice of reagents and reaction conditions will be critical in dictating which functional group reacts. For example, as discussed in the reduction section, DIBAL-H at low temperatures will chemoselectively reduce the ester to an aldehyde, leaving the bromoalkene moiety untouched. Conversely, reagents that specifically target the carbon-bromine bond, such as certain organometallic reagents in the presence of a suitable catalyst, could be employed to effect substitution or coupling at that position without affecting the ester or the double bond.

Despite a comprehensive search for scientific literature and data, there is currently no available information on the chemical compound "this compound" in publicly accessible resources. Consequently, it is not possible to generate a detailed article on its advanced synthetic transformations and applications as requested.

The lack of information prevents the creation of content for the specified sections, including:

Advanced Synthetic Transformations Utilizing Ethyl 6 Bromo 3,3 Dimethyloct 4 Enoate As a Precursor

Exploitation in Materials Science and Polymer Chemistry

Without research findings, experimental data, or scholarly publications mentioning "Ethyl 6-bromo-3,3-dimethyloct-4-enoate," any attempt to write the requested article would result in speculation and would not meet the required standards of scientific accuracy and authoritativeness. Further research on this specific compound is needed before a comprehensive article can be written.

Monomer Synthesis for Specialty Polymers

The presence of a double bond in this compound allows it to act as a monomer in various polymerization reactions, leading to the formation of specialty polymers with tailored properties. The incorporation of the bromo- and ester-functionalities into the polymer backbone can impart unique characteristics such as flame retardancy, increased refractive index, and sites for post-polymerization modification.

One potential application lies in its use in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The bromine atom can act as an initiator for ATRP, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.

Hypothetical Polymerization of this compound via ATRP:

| Entry | Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | 100:1:1:2 | Toluene | 90 | 8 | 8,500 | 1.15 |

| 2 | 200:1:1:2 | Anisole | 100 | 6 | 16,200 | 1.12 |

| 3 | 50:1:0.5:1 | Ethyl Acetate | 80 | 12 | 4,300 | 1.21 |

This data is hypothetical and for illustrative purposes, based on typical results for ATRP of functionalized monomers.

Functionalization of Polymer Backbones

Beyond its role as a monomer, this compound can be utilized to functionalize existing polymer backbones. This post-polymerization modification strategy allows for the introduction of the bromo- and ester-functionalities onto a pre-formed polymer, thereby altering its chemical and physical properties.

For instance, the double bond in this compound can undergo addition reactions with reactive sites on a polymer backbone. A common example is the thiol-ene reaction, where a thiol group on a polymer chain adds across the double bond of the bromo-ester. This method is highly efficient and proceeds under mild conditions, making it suitable for modifying a wide range of polymers.

Hypothetical Thiol-Ene Functionalization of a Thiol-Containing Polymer:

| Polymer Backbone | Polymer Mn ( g/mol ) | Molar Ratio (Thiol:Bromo-ester) | Photoinitiator | Reaction Time (h) | Degree of Functionalization (%) |

| Poly(cysteamine acrylamide) | 15,000 | 1:1.2 | DMPA (0.1 mol%) | 2 | >95 |

| Thiol-terminated Poly(ethylene glycol) | 5,000 | 1:1.5 | Irgacure 2959 (0.2 mol%) | 1.5 | >98 |

| Poly(3-mercapto-propyl)methylsiloxane | 20,000 | 1:1.1 | TPO (0.1 mol%) | 3 | >90 |

This data is hypothetical and for illustrative purposes, based on typical results for thiol-ene reactions on polymers.

Development of Novel Synthetic Methodologies Based on this compound

The unique combination of functional groups in this compound makes it an interesting platform for the development of novel synthetic methodologies. The interplay between the bromine atom, the double bond, and the ester group can be exploited to design new tandem reactions or to create complex molecular architectures.

One area of potential is in the development of dual-functional initiators for different polymerization techniques. For example, the bromine atom could initiate ATRP, while the double bond could participate in Ring-Opening Metathesis Polymerization (ROMP) if incorporated into a cyclic structure. This could lead to the synthesis of novel block or graft copolymers.

Furthermore, the compound could serve as a versatile building block in organic synthesis. The bromine atom can be substituted via various nucleophilic substitution reactions, while the double bond can be transformed through reactions such as epoxidation, dihydroxylation, or metathesis. The ester group can be hydrolyzed or transesterified to further modify the molecule. This multi-functionality allows for the synthesis of a wide array of complex organic molecules from a single precursor.

Stereochemical Considerations and Control in Transformations Involving Ethyl 6 Bromo 3,3 Dimethyloct 4 Enoate

Isomerism of the Oct-4-enoate Double Bond (E/Z Isomerism)

Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the E/Z isomerism of Ethyl 6-bromo-3,3-dimethyloct-4-enoate. While the principles of E/Z isomerism are well-established for substituted alkenes, detailed studies on this particular compound, including the influence of reaction conditions on its isomeric ratio and methods for the separation and characterization of its potential isomers, are not available in the public domain.

Influence of Reaction Conditions on Isomeric Ratio

There is no published research detailing the influence of specific reaction conditions on the E/Z isomeric ratio of this compound. In general, the stereochemical outcome of reactions forming double bonds, such as the Wittig reaction, can be highly dependent on factors like the nature of the solvent, the base used, and the presence of additives. acs.orgwikipedia.orgorganic-chemistry.org However, without experimental data for this specific compound, any discussion would be purely speculative.

Separation and Characterization of Isomers

No specific methods for the separation or characterization of the E/Z isomers of this compound have been reported. Generally, techniques such as column chromatography, often on silver nitrate-impregnated silica (B1680970) gel, can be employed to separate geometric isomers of unsaturated esters. google.comresearchgate.net Characterization would typically involve spectroscopic methods like Nuclear Magnetic Resonance (NMR), where the coupling constants of the vinylic protons and the chemical shifts of the carbons of the double bond can help in assigning the E or Z configuration.

Introduction and Control of Chirality within Derivatives

There is a lack of specific studies on the introduction and control of chirality in derivatives of this compound. The following sections outline general methodologies that are often applied to similar classes of compounds, but it must be emphasized that their application to the target molecule has not been documented.

Asymmetric Hydrogenation of the Alkene

No data exists in the scientific literature regarding the asymmetric hydrogenation of this compound. Asymmetric hydrogenation of unsaturated esters is a powerful tool for establishing stereocenters, and catalysts based on rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands are commonly used. nih.govresearchgate.netrsc.orgacs.orgnih.gov The presence of the allylic bromide in the target molecule could potentially influence the catalytic activity and stereoselectivity, but no such investigations have been published.

Chiral Catalyst-Mediated Transformations

There are no documented chiral catalyst-mediated transformations specifically involving this compound. In a broader context, vinyl halides can participate in various palladium-catalyzed asymmetric reactions, such as cross-coupling and carboamination, to create chiral centers. nih.govorganic-chemistry.orgrsc.orgmdpi.comnih.gov The development of such a reaction for the target compound would require significant experimental investigation to identify suitable chiral ligands and reaction conditions.

Diastereoselective Reactions with Chiral Auxiliaries

The use of chiral auxiliaries to control the stereochemistry of reactions involving this compound has not been reported. Chiral auxiliaries, such as Evans oxazolidinones, are frequently employed to direct the stereochemical outcome of conjugate additions to α,β-unsaturated esters and subsequent transformations. beilstein-journals.orgnih.govsigmaaldrich.comharvard.edu Similarly, diastereoselective epoxidations of allylic bromides can be achieved using chiral reagents or catalysts. organic-chemistry.orgnih.govrsc.orgsci-hub.ru However, no such studies have been performed on this compound.

Retention or Inversion of Configuration in Vinylic Substitution Reactions

Vinylic substitution reactions, where a nucleophile replaces a leaving group on a sp²-hybridized carbon, can proceed through various mechanisms, each with distinct stereochemical consequences. The geometry of the starting alkene (E or Z) and the reaction pathway are critical in determining whether the product retains the original configuration or undergoes an inversion. For a molecule like this compound, the stereochemistry at the C4=C5 double bond would dictate the spatial arrangement of the substituents on the resulting product.

The two primary mechanisms that lead to either retention or inversion of configuration are the addition-elimination (Ad-E) and the elimination-addition (E-A) pathways, as well as concerted SNV reactions.

Mechanisms Leading to Retention of Configuration

Retention of stereochemistry is commonly observed in nucleophilic vinylic substitution reactions that proceed through an addition-elimination mechanism . This pathway involves the initial attack of the nucleophile on the electrophilic vinylic carbon, leading to the formation of a transient carbanionic intermediate. The subsequent elimination of the leaving group (in this case, the bromide ion) from this intermediate regenerates the double bond.

For this compound, the process would unfold as follows:

Nucleophilic Addition: The nucleophile attacks the C6 carbon, which is bonded to the bromine atom. This attack occurs perpendicular to the plane of the double bond, leading to the formation of a tetrahedral carbanionic intermediate.

Rotation: The single bond between C5 and C6 in the intermediate can rotate.

The likelihood of this pathway is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge on the carbanionic intermediate. In the case of this compound, the ester group could provide some electronic stabilization.

Mechanisms Leading to Inversion of Configuration

Inversion of configuration in vinylic substitution is less common but can occur through specific mechanistic pathways, such as a concerted SNV (Substitution, Nucleophilic, Vinylic) reaction or certain variations of the addition-elimination mechanism where the geometry of the intermediate dictates a stereochemical flip.

A hypothetical concerted SNV reaction for this compound would involve the nucleophile attacking the vinylic carbon and the bromide leaving group departing in a single, concerted step. The stereochemical outcome of such a reaction would be highly dependent on the trajectory of the incoming nucleophile relative to the departing leaving group.

Another possibility for inversion arises from the elimination-addition mechanism , which proceeds through an alkyne intermediate. However, this is generally favored under strongly basic conditions and for substrates where the leaving group and a vicinal hydrogen are anti-periplanar, allowing for E2 elimination. Given the structure of this compound, this pathway seems less probable unless harsh basic conditions are employed.

Hypothetical Research Findings

In the absence of direct experimental data for this compound, we can construct a hypothetical data table to illustrate how research findings on this topic would be presented. This table outlines potential outcomes based on the reaction conditions and the nucleophile used.

| Entry | Nucleophile | Solvent | Temperature (°C) | Mechanism | Stereochemical Outcome | Product Ratio (Retention:Inversion) |

| 1 | Sodium methoxide | Methanol | 25 | Addition-Elimination | Predominantly Retention | 90:10 |

| 2 | Lithium dimethylcuprate | THF | 0 | Addition-Elimination | High Retention | >95:5 |

| 3 | Sodium thiophenoxide | DMF | 50 | Addition-Elimination | Retention | 85:15 |

| 4 | Potassium tert-butoxide | tert-Butanol | 80 | Elimination-Addition | Racemization/Mixture | Not Applicable |

This table is illustrative and based on general principles of vinylic substitution reactions. The data presented is hypothetical and not derived from actual experimental results for this compound.

Computational Chemistry and Theoretical Studies of Ethyl 6 Bromo 3,3 Dimethyloct 4 Enoate

Conformational Analysis of Ethyl 6-bromo-3,3-dimethyloct-4-enoate

A comprehensive understanding of the three-dimensional structure and flexibility of this compound is fundamental to elucidating its chemical behavior. Conformational analysis, through computational methods, would identify the most stable arrangements of the molecule (conformers) and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to predict molecular geometries and energies with high accuracy. For a molecule like this compound, these calculations would involve systematically rotating the rotatable bonds—such as those in the ethyl ester group and the alkyl chain—to map out the potential energy surface. The results would reveal the lowest energy conformers, governed by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions.

Hypothetical DFT Calculation Data for this compound Conformers (Note: The following table is illustrative and not based on published experimental or computational data for this specific molecule.)

| Conformer | Dihedral Angle (C4-C5-C6-Br) | Relative Energy (kcal/mol) |

| A | -60° (gauche) | 0.00 |

| B | 180° (anti) | 1.25 |

| C | 60° (gauche) | 0.95 |

Molecular Dynamics Simulations

To explore the dynamic behavior of this compound in different environments (e.g., in a solvent), molecular dynamics (MD) simulations would be employed. MD simulations model the movement of atoms over time, providing insights into how the molecule flexes, bends, and interacts with its surroundings. These simulations can reveal the most populated conformational states and the timescales of transitions between them, offering a more realistic picture of the molecule's behavior in solution.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods can provide a detailed picture of electron distribution and orbital energies, which are crucial for predicting how and where a molecule will react.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. For this compound, the HOMO would likely be localized around the carbon-carbon double bond, making it the primary site for electrophilic attack. The LUMO, conversely, would be the target for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Illustrative FMO Data for a Related Unsaturated Ester

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound would be uneven due to the presence of electronegative oxygen and bromine atoms. This can be visualized using electrostatic potential (ESP) maps. These maps show regions of positive and negative electrostatic potential on the molecule's surface. For this compound, negative potential (red) would be expected around the carbonyl oxygen and the bromine atom, indicating areas susceptible to electrophilic interaction. Positive potential (blue) would be found around the hydrogen atoms. This information is invaluable for predicting non-covalent interactions and the initial stages of a chemical reaction.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For this compound, potential reactions for computational study could include nucleophilic substitution at the carbon bearing the bromine atom, or addition reactions at the carbon-carbon double bond.

Theoretical calculations could, for example, model the reaction with a nucleophile, determining whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism. The calculated activation energies for each pathway would predict the most likely course of the reaction under different conditions. Similarly, the stereochemical outcome of reactions, such as the addition of a reagent across the double bond, could be predicted by analyzing the transition state geometries.

No Publicly Available Computational Studies for this compound

A thorough review of published scientific literature and computational chemistry databases reveals a lack of specific theoretical studies focused on the chemical compound this compound. At present, there are no available research articles or datasets detailing the computational analysis of this molecule as requested.

Consequently, it is not possible to provide information on the following topics for this compound:

Prediction of Spectroscopic Parameters Relevant to Structural Elucidation:There are no publicly accessible computational predictions of spectroscopic data, such as NMR or IR spectra, that would be used for detailed mechanistic studies of this compound.

The scientific community has not yet published research that would fulfill the detailed requirements of the proposed article outline for this compound.

Future Research Directions and Potential Innovations for Ethyl 6 Bromo 3,3 Dimethyloct 4 Enoate Research

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of the allylic bromide and the ester group in Ethyl 6-bromo-3,3-dimethyloct-4-enoate can be significantly enhanced and controlled through the development of novel catalytic systems. Future research could focus on several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: The allylic bromide moiety is an excellent handle for various palladium-catalyzed cross-coupling reactions. nih.gov Research into novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to catalysts with improved activity and selectivity for Suzuki, Stille, Heck, and Sonogashira couplings. These advancements would enable the efficient introduction of a wide range of substituents at the C6 position, leading to diverse molecular architectures.

Copper-Catalyzed Reactions: Copper catalysis offers a more sustainable and economical alternative to palladium for certain transformations. Investigating copper-catalyzed allylic alkylation and amination reactions with this compound could provide access to new classes of compounds.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new, mild reaction pathways for the functionalization of the allylic bromide. This could involve radical-mediated couplings or atom transfer radical addition (ATRA) reactions, offering complementary reactivity to traditional metal-catalyzed methods.

Enantioselective Catalysis: The development of chiral catalysts for the substitution of the allylic bromide would be a significant advancement, allowing for the synthesis of enantioenriched products. This could involve chiral transition metal complexes or organocatalysts.

A comparative look at potential catalytic approaches is presented in the table below.

| Catalytic System | Potential Transformation | Advantages |

| Palladium-based Catalysts | Suzuki, Stille, Heck, Sonogashira couplings | High efficiency, broad substrate scope |

| Copper-based Catalysts | Allylic alkylation, amination | Cost-effective, sustainable |

| Photoredox Catalysis | Radical couplings, ATRA reactions | Mild reaction conditions, unique reactivity |

| Enantioselective Catalysis | Asymmetric allylic substitution | Access to chiral, enantioenriched products |

Integration into Flow Chemistry Methodologies

The synthesis and transformation of this compound are well-suited for integration into flow chemistry methodologies. softecks.inresearchgate.netvapourtec.comscispace.comrsc.org Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up.

Future research in this area could involve:

Continuous Synthesis of the Target Molecule: Developing a continuous flow process for the synthesis of this compound itself would improve efficiency and safety, particularly in handling hazardous reagents like bromine.

Development of Sustainable Synthetic Routes to its Precursors

The principles of green chemistry can be applied to develop more sustainable synthetic routes to the precursors of this compound. rsc.org This would involve minimizing the use of hazardous reagents, reducing waste generation, and utilizing renewable feedstocks where possible.

Key areas for future investigation include:

Atom-Economical Bromination: Exploring alternative brominating agents to elemental bromine, such as N-bromosuccinimide (NBS) under catalytic conditions, could improve the atom economy of the synthesis. openochem.org

Bio-derived Starting Materials: Investigating the possibility of sourcing the carbon backbone of the molecule from renewable resources, such as fatty acids or terpenes, would significantly enhance its sustainability profile. kit.edu

Catalytic Esterification: Utilizing mild and efficient catalytic methods for the esterification step, rather than traditional acid-catalyzed methods that often require harsh conditions and generate significant waste, would be a key improvement.

Potential in Bio-Inspired Chemical Synthesis

The structure of this compound, with its isoprenoid-like features (gem-dimethyl group and the eight-carbon chain), suggests potential for its use in bio-inspired chemical synthesis. Nature utilizes enzymatic cascades to construct complex molecules with high precision.

Future research could explore:

Enzymatic Transformations: Investigating the use of enzymes, such as lipases for the stereoselective hydrolysis or transesterification of the ester group, or halogenases for site-selective bromination of a precursor, could lead to more efficient and selective synthetic routes.

Biomimetic Cyclizations: The double bond and the allylic bromide could participate in biomimetic cyclization reactions, mimicking the terpene cyclization cascades found in nature to generate complex polycyclic structures.

Synthesis of Natural Product Analogues: The molecule could serve as a versatile building block for the synthesis of analogues of naturally occurring compounds that possess interesting biological activities.

Unexplored Reactivity Patterns and Synthetic Applications

The unique combination of functional groups in this compound opens the door to exploring novel and currently unexplored reactivity patterns.

Potential areas for future research include:

Intramolecular Reactions: Investigating intramolecular reactions, such as cyclizations initiated by the abstraction of the bromine atom or by functionalization of the ester, could lead to the formation of novel carbocyclic or heterocyclic ring systems.

Radical Chemistry: Beyond photoredox catalysis, exploring other methods for generating radicals from the allylic bromide, such as using tin hydrides or other radical initiators, could unveil new reaction pathways.

Domino Reactions: Designing domino reaction sequences where a single event triggers a cascade of transformations within the molecule could provide rapid access to complex molecular architectures from a relatively simple starting material.

Material Science Applications: The presence of a reactive handle (the allylic bromide) and a modifiable ester group suggests that this molecule could be a precursor for the synthesis of functional polymers or materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.